3-((5-chloropyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-2-14-12(18)17-5-3-4-10(8-17)19-11-15-6-9(13)7-16-11/h6-7,10H,2-5,8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFSBMQXNBINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine C2
The 2-chloro group in 2,5-dichloropyrimidine serves as the electrophilic site for ether formation. Reacting 3-hydroxypiperidine with 2,5-dichloropyrimidine in dimethylformamide (DMF) at 60–80°C in the presence of potassium carbonate (K₂CO₃) facilitates SNAr, displacing the 2-chloro substituent. Sodium iodide (NaI) enhances reactivity by generating a more labile iodide intermediate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 eq) |
| Catalyst | NaI (0.1 eq) |
| Temperature | 60–80°C |
| Time | 12–24 hours |
| Yield | 68–75% |
This step selectively functionalizes the pyrimidine’s 2-position due to the electron-withdrawing effect of the 5-chloro group, which activates the ring toward nucleophilic attack.
Formation of the N-Ethylpiperidine-1-carboxamide Group
Carboxamide Synthesis via Isocyanate Coupling
The piperidine amine reacts with ethyl isocyanate in dichloromethane (DCM) under inert atmosphere to form the carboxamide. Triethylamine (Et₃N) neutralizes HCl byproducts, driving the reaction to completion.
Reaction Equation:
$$
\text{3-((5-Chloropyrimidin-2-yl)oxy)piperidine} + \text{CH₃CH₂NCO} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}
$$
Optimization Insights:
- Solvent Choice: DCM minimizes side reactions compared to polar aprotic solvents.
- Stoichiometry: A 1.2:1 molar ratio of ethyl isocyanate to piperidine ensures complete conversion.
- Yield: 82–88% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Pathways and Comparative Analysis
Mitsunobu Reaction for Ether Formation
For substrates with steric hindrance, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3-hydroxypiperidine with 2-hydroxy-5-chloropyrimidine. While effective, this method requires pre-installation of a hydroxyl group on pyrimidine, adding synthetic steps.
Comparison Table:
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| SNAr | 68–75 | Low | High |
| Mitsunobu | 55–65 | High | Moderate |
Mechanistic Elucidation and Side-Reaction Mitigation
Competing Pathways in SNAr
The 5-chloro substituent directs nucleophilic attack to the ortho (C2) and para (C4) positions. However, C2 selectivity dominates due to:
- Electronic Effects: The 5-chloro group withdraws electron density, rendering C2 more electrophilic.
- Steric Factors: C6 hydrogen minimally hinders approach compared to C4.
Side Products:
- C4-Substituted Byproduct (3–8%): Minimized by using excess NaI to accelerate C2 substitution.
- Di-Substituted Adducts (<2%): Controlled by stoichiometric ratios (1:1 pyrimidine:piperidine).
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with gradient elution (ethyl acetate/hexane 1:3 to 1:1). Analytical HPLC (C18 column, acetonitrile/water) confirms purity >98%.
Characterization Data:
- Melting Point: 145–148°C (decomp.)
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyrimidine H6), 4.15–4.10 (m, 1H, piperidine H3), 3.65–3.55 (m, 2H, piperidine H1), 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- HRMS (ESI): m/z calcd for C₁₂H₁₆ClN₄O₂ [M+H]⁺ 307.0861, found 307.0859.
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Pilot-scale production (50 kg/batch) utilizes flow reactors for SNAr to enhance heat transfer and reduce reaction time (4–6 hours). Ethyl isocyanate is introduced via in-line mixing to minimize handling hazards.
Economic Considerations:
- Raw Material Cost: $120–150/kg (optimized SNAr route).
- Waste Reduction: Solvent recovery (DMF, DCM) achieves 85–90% recycling efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((5-chloropyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloropyrimidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-((5-chloropyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
GPR119 Agonists
The pyrimidinyloxy-piperidine-carboxamide scaffold is shared with BMS-903452 (a GPR119 agonist), where the 5-chloropyrimidine and carboxamide groups are critical for receptor activation and antidiabetic efficacy .
Neuroactivity
Piperidine derivatives are prevalent in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
Biological Activity
3-((5-chloropyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of cyclin-dependent kinases (CDKs). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 283.74 g/mol
Key Functional Groups:
- Chloropyrimidine moiety
- Piperidine ring
- Carboxamide functional group
Research indicates that this compound functions as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound may effectively halt the proliferation of cancer cells.
Inhibition Profile
The compound has shown specific inhibition against various CDK isoforms. For instance, it has demonstrated IC50 values in the low micromolar range against CDK2 and CDK4, suggesting a potent inhibitory effect that could be leveraged in cancer therapeutics.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound across different cancer cell lines. The following table summarizes key findings from various research studies:
These findings indicate that the compound exhibits significant antiproliferative effects, particularly against pancreatic and cervical cancer cell lines.
Selectivity Index
The selectivity index (SI) is a crucial parameter for assessing the potential therapeutic window of anticancer agents. An SI greater than 3 is often considered promising for clinical use. The SI values for this compound were found to be greater than 4 across multiple studies, indicating a favorable safety profile compared to normal cell lines.
Case Studies and Clinical Implications
Recent case studies have highlighted the potential clinical applications of this compound in targeted cancer therapies:
-
Case Study: Pancreatic Cancer
- A study involving BxPC-3 cells demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models, emphasizing its potential as a therapeutic agent for pancreatic cancer.
-
Combination Therapies
- Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance efficacy while reducing side effects, making it a candidate for combination therapy regimens.
Q & A
Basic: What are the critical synthetic challenges in preparing 3-((5-chloropyrimidin-2-yl)oxy)-N-ethylpiperidine-1-carboxamide, and how are they addressed?
Answer:
The synthesis involves forming the ether linkage between the piperidine and 5-chloropyrimidine moieties while ensuring regioselectivity and avoiding side reactions. Key challenges include:
- Reaction Optimization : Temperature control (e.g., 50–80°C) and solvent selection (polar aprotic solvents like DMF or THF) are critical to prevent decomposition of the chloropyrimidine group .
- Purification : High-performance liquid chromatography (HPLC) is essential for isolating the target compound from byproducts, particularly unreacted intermediates or dehalogenated derivatives .
- Yield Improvement : Stepwise coupling strategies, such as first functionalizing the piperidine ring with the ethylcarboxamide group before introducing the chloropyrimidine, can enhance overall yield .
Advanced: How can computational methods enhance the optimization of this compound’s synthesis?
Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) enable predictive modeling of reaction energetics and transition states. For example:
- Transition State Analysis : Identifying energy barriers for nucleophilic substitution at the pyrimidine’s 2-position ensures regioselectivity during ether bond formation .
- Solvent Effects : Computational screening of solvent polarity and coordination effects (via COSMO-RS models) can guide solvent selection to stabilize intermediates .
- Catalyst Design : Molecular docking simulations predict interactions between catalysts (e.g., palladium complexes) and intermediates to accelerate cross-coupling steps .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is required:
Advanced: How can researchers resolve contradictory bioactivity data across studies?
Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:
- Dose-Response Analysis : Establish EC/IC curves under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may interfere with bioassays .
- Structural Analog Comparison : Benchmark against compounds like N-(cyclopropylmethyl)piperidine-3-carboxamide derivatives to isolate the 5-chloropyrimidine’s contribution to activity .
Basic: How does the 5-chloropyrimidine moiety influence the compound’s reactivity and interactions?
Answer:
The electron-withdrawing chlorine atom:
- Enhances Electrophilicity : Facilitates nucleophilic substitution at the pyrimidine’s 2-position, critical for forming the ether bond with piperidine .
- Modulates Bioactivity : The chlorine stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets) .
- Affects Solubility : Chlorine’s hydrophobicity reduces aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .
Advanced: What in silico models predict the compound’s target interactions and selectivity?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide models predict binding to kinases (e.g., JAK2 or EGFR) by simulating interactions between the chloropyrimidine and conserved lysine residues .
- MD Simulations : All-atom simulations (100 ns) assess stability of the compound-enzyme complex; root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Pharmacophore Mapping : Align with reference inhibitors (e.g., gefitinib) to identify critical pharmacophoric features (e.g., hydrogen-bond acceptor at pyrimidine’s N1) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : The chloropyrimidine group is prone to photodegradation; store in amber vials at -20°C .
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (t <24 hrs at pH 7.4); lyophilize for long-term storage .
- Oxygen Sensitivity : Use argon/vacuum sealing to prevent oxidation of the piperidine ring’s tertiary amine .
Advanced: How can structural modifications improve this compound’s pharmacokinetic profile?
Answer:
- Bioisosteric Replacement : Substitute 5-chloropyrimidine with 5-fluoropyrimidine to enhance metabolic stability while retaining target affinity .
- Prodrug Design : Convert the ethylcarboxamide to a tert-butyl ester to improve oral bioavailability; esterases hydrolyze it in vivo to release the active form .
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen to increase half-life in systemic circulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
